molecular formula C19H22N2O B2858449 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034288-15-6

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2858449
CAS No.: 2034288-15-6
M. Wt: 294.398
InChI Key: VJFQKJREHJPLMW-UHFFFAOYSA-N
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Description

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone is an organic compound that features both azepane and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction could potentially modify the functional groups on the compound.

    Reduction: This might be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenylazepan-1-yl)-2-(pyridin-2-yl)ethanone
  • 1-(3-Phenylazepan-1-yl)-2-(pyridin-4-yl)ethanone

Uniqueness

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone might be unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-phenylazepan-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(13-16-7-6-11-20-14-16)21-12-5-4-10-18(15-21)17-8-2-1-3-9-17/h1-3,6-9,11,14,18H,4-5,10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQKJREHJPLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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